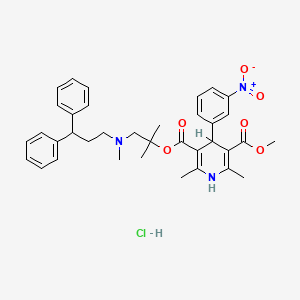

![molecular formula C₃¹³C₅H₁₂N₄O₅ B1140569 1-[(2R,4R,5R)-3,4-ジヒドロキシ-5-(ヒドロキシ(113C)メチル)(2,3,4,5-13C4)オキソラン-2-イル]-1,2,4-トリアゾール-3-カルボキサミド CAS No. 1646818-35-0](/img/structure/B1140569.png)

1-[(2R,4R,5R)-3,4-ジヒドロキシ-5-(ヒドロキシ(113C)メチル)(2,3,4,5-13C4)オキソラン-2-イル]-1,2,4-トリアゾール-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

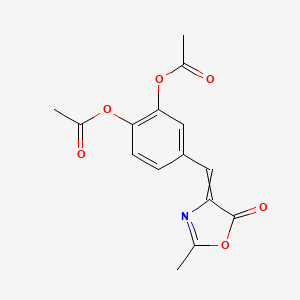

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide is a stable isotope-labeled version of Ribavirin, an antiviral guanosine nucleoside analog. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Ribavirin. The labeling with carbon-13 isotopes allows for precise tracking and quantification in various biological systems .

科学的研究の応用

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies involving nucleoside analogs.

Biology: Helps in understanding the metabolic pathways and interactions of Ribavirin in biological systems.

Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of Ribavirin in the body.

Industry: Employed in the development and testing of antiviral drugs .

作用機序

Ribavirin is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping . Several modes of action have been proposed including a direct inhibitory effect on viral RNA-dependent RNA-polymerases, lethal mutagenesis of viral nucleic acids, depletion of the cell guanosine triphosphate pool by inhibiting the enzymatic activity of the inosine monophosphate dehydrogenase, modulation of the Th1/Th2 T lymphocyte balance, and impairment of the translation via eIF4E inhibition .

It is slightly soluble in DMSO and water . Ribavirin was found to be liable to acidic, alkaline, oxidative, and photolytic degradation .

Safety and Hazards

将来の方向性

Ribavirin is unique in its broad antiviral effect and likely will remain a potential drug for emerging viral diseases . Novel indications may materialize in the coming 5–10 years, especially for viral infections where targeting both viral and host responses is appropriate . Further advances need to focus on newer antivirals .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide involves the incorporation of carbon-13 isotopes into the Ribavirin molecule. The process typically starts with the chemical synthesis of 1,2,4-triazole-3-carboxamide, a key intermediate. This intermediate is then subjected to enzyme-catalyzed transglycosylation reactions to produce the final product .

Industrial Production Methods: Industrial production of 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of biocatalysts, such as purine nucleoside phosphorylase isolated from E. coli, is common in these large-scale productions .

化学反応の分析

Types of Reactions: 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: Ribavirin can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups in the Ribavirin molecule.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions typically involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions include various metabolites and modified nucleoside analogs, which are useful for studying the drug’s pharmacokinetics and metabolic pathways .

類似化合物との比較

Remdesivir: Another nucleoside analog used in antiviral treatments.

Favipiravir: A nucleoside analog with broad-spectrum antiviral activity.

Molnupiravir: A nucleoside analog used in the treatment of COVID-19.

Uniqueness: 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This feature makes it invaluable for detailed pharmacokinetic and metabolic studies, setting it apart from other nucleoside analogs .

特性

IUPAC Name |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4+,5?,8-/m1/s1/i1+1,3+1,4+1,5+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUCXVSUMQZMFG-GOZXRHHJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[13C@H]2[13CH]([13C@H]([13C@H](O2)[13CH2]O)O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

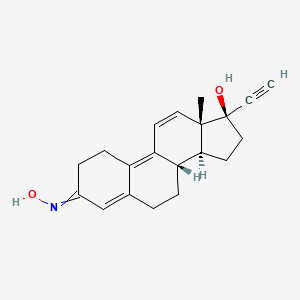

![(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one](/img/structure/B1140493.png)